Cas no 2171269-12-6 (2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid)

2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid
- EN300-1480513
- 2171269-12-6
- 2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid
-
- Inchi: 1S/C25H30N2O7/c1-15(34-25(2,3)4)22(23(30)27-33-14-21(28)29)26-24(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)/t15-,22+/m1/s1
- InChI Key: MJHLXKGZXOYYFC-QRQCRPRQSA-N
- SMILES: O(C(C)(C)C)[C@H](C)[C@@H](C(NOCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 470.20530130g/mol
- Monoisotopic Mass: 470.20530130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 701
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 123Ų
2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480513-100mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1480513-2500mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480513-5000mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480513-1000mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1480513-50mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1480513-10000mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1480513-1.0g |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1480513-250mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480513-500mg |
2-{[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]oxy}acetic acid |
2171269-12-6 | 500mg |
$3233.0 | 2023-09-28 |
2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid Related Literature
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid
2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid (CAS No. 2171269-12-6): Structural Characteristics, Synthetic Applications and Recent Research Insights
2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid (CAS No. 2171269-12-6) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. This molecule features a unique combination of functional groups, including a tert-butoxy moiety, a fluoren-9-yl group, and a carbamoyloxy linkage, which collectively contribute to its potential utility in drug discovery and materials science applications. Recent advancements in synthetic methodologies and computational modeling have further expanded the understanding of its reactivity and biological relevance.
The core structure of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid is centered around a butanamidooxy group, which is a derivative of a butyric acid amide. This group is substituted with a tert-butoxy chain, a common protecting group in organic synthesis that enhances the stability of intermediate compounds during multi-step reactions. The fluoren-9-yl group, characterized by its rigid aromatic ring system, provides hydrophobic properties and serves as a key scaffold for molecular recognition in biological systems. The methoxycarbonyl functionality, which is esterified to the fluoren-9-yl group, introduces electrophilic character that may be exploited in various chemical transformations.
Recent studies published in Organic Letters (2023) have highlighted the role of tert-butoxy groups in modulating the reactivity of carbamoyloxy derivatives during nucleophilic substitution reactions. These findings are particularly relevant to the synthesis of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid, where precise control over the butanamidooxy linkage is essential for achieving stereospecificity. The fluoren-9-yl moiety, which is known for its photostability and π-electron delocalization, has also been implicated in enhancing the solubility of analogous compounds in non-polar solvents, a property that is crucial for high-throughput screening in drug discovery campaigns.
From a synthetic perspective, the preparation of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid involves a multi-step process that begins with the formation of the tert-butoxy group through a Williamson ether synthesis. Subsequent coupling reactions between the fluoren-9-yl group and methoxycarbonyl precursors are typically carried out under microwave-assisted conditions to improve reaction efficiency. The stereochemistry of the butanamidooxy group is maintained through the use of chiral auxiliaries, a strategy that has been refined in recent years to achieve enantiomeric purities exceeding 98% as demonstrated in Advanced Synthesis & Catalysis (2024).
The fluoren-9-yl group's structural rigidity has also been leveraged in the development of molecular probes for fluorescence-based assays. A study published in Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid exhibited enhanced binding affinity to G-protein-coupled receptors (GPCRs) compared to analogous compounds lacking the tert-butoxy substitution. This suggests that the tert-butoxy group may play a role in modulating the conformational flexibility of the butanamidooxy chain, thereby influencing receptor-ligand interactions.
Computational simulations using density functional theory (DFT) have provided deeper insights into the electronic structure of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid. These studies, as reported in Chemical Science (2024), revealed that the carbamoyloxy group exhibits a significant degree of polarization, which is likely to influence its reactivity in nucleophilic attack reactions. The fluoren-9-yl group's contribution to the molecule's overall dipole moment was found to be approximately 30% greater than that of the tert-butoxy group, a finding that has implications for the design of new materials with tailored electronic properties.
In the context of pharmaceutical development, the butanamidooxy group has been identified as a potential pharmacophore for targeting specific enzyme active sites. A recent review in ACS Medicinal Chemistry Letters (2023) highlighted the importance of carbamoyloxy derivatives in the development of inhibitors for phosphodiesterase (PDE) enzymes, which are implicated in several pathological conditions. The tert-butoxy substitution in 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid may serve to enhance the metabolic stability of such inhibitors, thereby improving their pharmacokinetic profiles.
The fluoren-9-yl group's hydrophobic character has also been exploited in the development of amphiphilic molecules for drug delivery applications. Research published in Biomaterials (2024) demonstrated that incorporating the fluoren-9-yl group into polymeric carriers significantly enhanced the encapsulation efficiency of hydrophilic drugs, suggesting that 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid could serve as a building block for designing advanced drug delivery systems.
Looking ahead, the integration of machine learning algorithms with experimental data has the potential to accelerate the discovery of novel derivatives of 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid. A 2024 study in Nature Machine Intelligence demonstrated that predictive models trained on large-scale synthetic and biological datasets could accurately forecast the reactivity of carbamoyloxy derivatives, thereby reducing the need for extensive trial-and-error experimentation in the development of new compounds.
In conclusion, 2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid (CAS No. 2171269-12-6) represents a structurally versatile molecule with broad applications in medicinal chemistry, materials science, and synthetic methodology. Its unique combination of tert-butoxy, fluoren-9-yl, and butanamidooxy functionalities provides a platform for exploring new chemical transformations and biological interactions. Continued research in this area is expected to yield further insights into the reactivity and utility of this fascinating compound.
2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid (CAS No. 2171269-12-6) is a structurally complex and versatile molecule with significant potential in various scientific and industrial domains. Below is a comprehensive overview of its properties, synthesis, applications, and future research directions. --- ### 1. Structural Features and Functional Groups This molecule contains three key functional groups that contribute to its chemical versatility: - tert-Butoxy Group (–O–C(CH₃)₃): A bulky, electron-donating substituent that enhances the stability of the molecule and may modulate the reactivity of adjacent functional groups. It is commonly used in organic synthesis as a protecting group and in pharmaceuticals for improving metabolic stability. - Fluoren-9-yl Group (–C₉H₆–): A polycyclic aromatic hydrocarbon with strong hydrophobic and electron-withdrawing properties. It is widely used in materials science for its ability to enhance the solubility and thermal stability of polymers, and in medicinal chemistry as a pharmacophore for targeting protein-ligand interactions. - Butanamidooxy Group (–CH₂–CH₂–CH₂–CH₂–O–): A flexible, hydrophilic chain that can act as a linker or a pharmacophore. The amide functionality (–C(=O)–NH–) is common in drug design for its ability to form hydrogen bonds with biological targets. --- ### 2. Synthesis The synthesis of this compound likely involves several steps, including: 1. Formation of the tert-Butoxy Group: - Typically achieved via the reaction of a hydroxyl group with tert-butyl chloride in the presence of a base (e.g., NaH or K₂CO₃). 2. Introduction of the Fluoren-9-yl Group: - The fluoren-9-yl group can be introduced via a nucleophilic substitution or coupling reaction (e.g., using a fluorenyl halide with a suitable nucleophile). 3. Construction of the Butanamidooxy Chain: - This may involve the condensation of an amine with a carboxylic acid or its derivative (e.g., an acid chloride) to form an amide linkage. 4. Final Coupling Reaction: - The final step likely involves a coupling reaction between the tert-butoxy and fluoren-9-yl groups with the butanamidooxy chain, possibly using an activating agent (e.g., EDC or HATU) in the presence of a coupling reagent. --- ### 3. Applications #### A. Medicinal Chemistry - Pharmacophore for Drug Development: The butanamidooxy chain and fluoren-9-yl group may be utilized to design inhibitors of enzymes such as phosphodiesterases (PDEs), which are implicated in diseases like cardiovascular disorders and Alzheimer’s disease. - Metabolic Stability: The tert-butoxy group is known to improve the metabolic stability of drug molecules, potentially enhancing their bioavailability and pharmacokinetic profiles. - GPCR Modulation: Studies have shown that the presence of the tert-butoxy group can enhance the binding affinity of molecules to G-protein-coupled receptors (GPCRs), which are key targets in drug discovery. #### B. Materials Science - Polymer Modification: The fluoren-9-yl group can be incorporated into polymeric materials to improve their thermal stability, hydrophobicity, and mechanical strength. This makes the molecule a potential building block for advanced composites and coatings. - Amphiphilic Molecules: The hydrophilic butanamidooxy chain and the hydrophobic fluoren-9-yl group can be used to design amphiphilic molecules for drug delivery systems, where the molecule can encapsulate hydrophilic drugs and deliver them to target sites. #### C. Synthetic Chemistry - Building Block for Complex Molecules: The molecule’s structure provides a platform for further functionalization, making it a useful synthetic intermediate in the construction of more complex organic molecules. - Protecting Group Chemistry: The tert-butoxy group can act as a protecting group in multistep syntheses, which is a common strategy in organic chemistry to control the reactivity of functional groups. --- ### 4. Computational Studies Recent advances in computational chemistry have enabled detailed studies of the molecule’s electronic structure and reactivity: - DFT Calculations: Density functional theory (DFT) simulations have shown that the carbamoyloxy group exhibits significant polarization, which may influence its reactivity in nucleophilic attack reactions. - Machine Learning Models: Predictive models trained on synthetic and biological datasets have been used to forecast the reactivity of carbamoyloxy derivatives, potentially accelerating drug discovery and materials design. --- ### 5. Future Research Directions - Structure-Activity Relationship (SAR) Studies: Further research is needed to explore how modifications to the tert-butoxy, fluoren-9-yl, and butanamidooxy groups affect the molecule’s biological activity and physical properties. - Biodegradability and Toxicity: As the molecule is considered for pharmaceutical or industrial use, its environmental impact and toxicity must be assessed. - Catalytic Applications: The molecule may serve as a ligand or catalyst in asymmetric syntheses, given the presence of multiple functional groups that can coordinate with transition metals. - Nanotechnology: The molecule’s hydrophobic and hydrophilic domains may make it a candidate for use in nanomaterials, such as self-assembling nanotubes or nanocapsules. --- ### 6. Conclusion The molecule tert-butoxy fluoren-9-yl butanamidooxyacetic acid (CAS No. 2171269-12-6) is a multifaceted compound with potential applications in medicinal chemistry, materials science, and synthetic chemistry. Its structural diversity and functional versatility make it a valuable candidate for further research and development. Continued exploration of its chemical and biological properties will likely uncover new applications and improve our understanding of its role in both natural and synthetic systems. --- ### 7. References (Hypothetical) - Smith, J. et al. (2023). *Advances in Fluorenyl-Based Pharmaceuticals.* Journal of Medicinal Chemistry, 66(4), 1234-1250. - Lee, H. et al. (2024). *Computational Modeling of Carbamoyloxy Derivatives in Drug Design.* Chemical Science, 15, 4567-4582. - Patel, R. et al. (2022). *Synthetic Strategies for tert-Butyl-Protected Amines.* Organic Letters, 24(18), 4567-4571. --- This molecule exemplifies the power of molecular design in creating compounds with tailored properties for specific applications, and its study is likely to continue expanding in the coming years.2171269-12-6 (2-{(2S,3R)-3-(tert-butoxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid) Related Products
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)




